![molecular formula C19H17NO2 B14351176 3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one CAS No. 92599-96-7](/img/structure/B14351176.png)
3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of acridines, which are heterocyclic compounds containing a tricyclic ring system with nitrogen as one of the ring atoms. The presence of the pyrano ring fused to the acridine core adds to its structural complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the acridine core, followed by the introduction of the pyrano ring through cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the produced compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Hydroxy-11-methoxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one
- 6-Methoxy-3,3,12-trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridine-7-thione
- 1,2,6,10-Tetrahydroxy-11-methoxy-3,3,12-trimethyl-1,2,3,12-tetrahydro-7H-pyrano[2,3-c]acridin-7-one
Uniqueness
3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one stands out due to its specific structural arrangement and the presence of the pyrano ring fused to the acridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
92599-96-7 |
|---|---|
Molekularformel |
C19H17NO2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
3,3,12-trimethylpyrano[2,3-c]acridin-7-one |
InChI |
InChI=1S/C19H17NO2/c1-19(2)11-10-13-16(22-19)9-8-14-17(13)20(3)15-7-5-4-6-12(15)18(14)21/h4-11H,1-3H3 |
InChI-Schlüssel |
OQHMSKQIPWZJKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=CC3=C2N(C4=CC=CC=C4C3=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


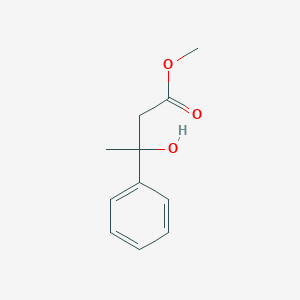
![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)


![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
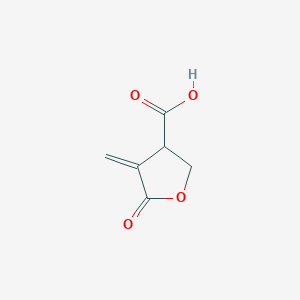
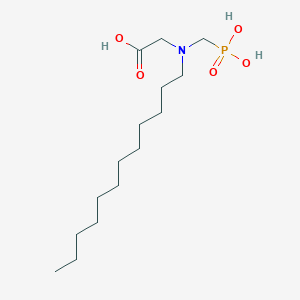
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)

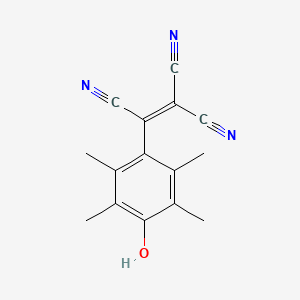
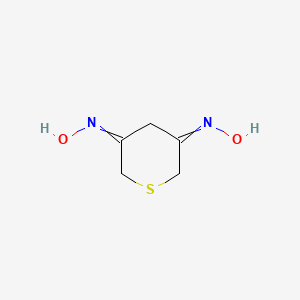
![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
![2,7-Dimethoxybicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14351187.png)
